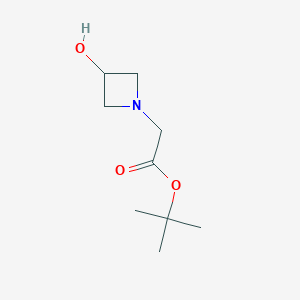

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis Research

Four-membered heterocycles, including azetidines, are increasingly recognized for their utility in constructing novel chemical entities. researchgate.netrsc.org Their prevalence in biologically active molecules and the unique reactivity they impart continue to drive the development of new synthetic methodologies. rsc.org

Historically, the synthesis of azetidines has been considered challenging compared to their five- and six-membered counterparts like pyrrolidines and piperidines. researchgate.netmedwinpublishers.comnih.gov Early synthetic routes were often inefficient and lacked general applicability. nih.gov Common strategies, such as the intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, were frequently hampered by competing side reactions. researchgate.netresearchgate.net The inherent ring strain of the four-membered ring makes its formation via unimolecular cyclization reactions difficult, a significant hurdle that has spurred the development of more sophisticated synthetic methods. medwinpublishers.comresearchgate.net

The defining feature of the azetidine (B1206935) ring is its significant strain energy. This strain influences the molecule's geometry, stability, and chemical reactivity. researchgate.netrsc.org The reactivity of azetidines is largely driven by this considerable ring strain, which makes them susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com This property allows azetidines to act as versatile synthetic intermediates, as the selective cleavage of the C-N or C-C bonds can lead to a variety of functionalized acyclic compounds. rsc.orgacs.org However, the azetidine ring is notably more stable than the highly reactive three-membered aziridine (B145994) ring, which allows for easier handling and more controlled chemical transformations. rsc.orgrsc.orgresearchwithrutgers.com

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 - 27.7 researchgate.netrsc.org |

| Azetidine | 4 | 25.2 - 25.4 researchgate.netrsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

Azetidine Derivatives as Privileged Scaffolds in Advanced Chemical Research

The azetidine motif is considered a "privileged scaffold" in medicinal chemistry. researchgate.netpharmablock.compharmablock.com This designation stems from its recurring presence in various biologically active compounds and its ability to impart favorable pharmacological properties. nih.govpharmablock.compharmablock.com The rigid structure of the azetidine ring can effectively orient substituents into well-defined regions of three-dimensional space, which is advantageous for optimizing interactions with biological targets. pharmablock.comenamine.net

The unique properties of azetidines make them valuable components in the design of novel molecular architectures and chemical probes. researchgate.netacs.org Their incorporation can significantly impact a molecule's physicochemical properties, such as solubility and metabolic stability. nih.gov In medicinal chemistry, azetidine-containing compounds have been investigated for a wide range of therapeutic applications. medwinpublishers.comnih.gov The development of efficient synthetic routes to access diversely functionalized azetidines has expanded their use as building blocks for creating complex molecules with tailored properties. technologynetworks.comchemrxiv.orgnih.gov

Specific Academic Relevance of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate

This compound is a bifunctional molecule that serves as a versatile intermediate in organic synthesis. The tert-butyl ester group can act as a protecting group for the carboxylic acid, which can be deprotected under acidic conditions. rsc.orgorgsyn.org The secondary alcohol on the azetidine ring provides a handle for further functionalization, for example, through oxidation to a ketone or conversion into other functional groups. nih.gov

The synthesis of this compound often involves the N-alkylation of 3-hydroxyazetidine with a tert-butyl haloacetate. The precursor, tert-butyl 3-hydroxyazetidine-1-carboxylate, is a key intermediate that can be prepared from 1-benzylazetidin-3-ol (B1275582) followed by debenzylation and protection of the nitrogen atom. nih.govscintica.com The hydroxyl group can then be oxidized to a ketone, which can undergo further reactions like Wittig-type olefination to introduce new substituents at the 3-position of the azetidine ring. nih.gov This strategic functionalization makes this compound and its precursors valuable tools for constructing libraries of complex azetidine derivatives for screening in drug discovery programs. acs.org

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Number | 1272955-38-0 |

Utility as a Versatile Synthetic Intermediate and Building Block

The primary value of this compound lies in its role as a versatile synthetic intermediate. Chemical building blocks are fundamental molecular units used to construct more complex compounds, and they are crucial in fields like medicinal chemistry and materials science. fluorochem.co.uk This specific azetidine derivative serves as a bifunctional scaffold, allowing for sequential or orthogonal chemical modifications.

The tert-butyl ester group acts as a protecting group for the carboxylic acid functionality. This group is stable under many reaction conditions but can be selectively removed, typically under acidic conditions (e.g., using trifluoroacetic acid), to reveal a free carboxylic acid. scintica.com This allows the nitrogen atom to be acylated or to participate in other coupling reactions.

Simultaneously, the secondary hydroxyl group at the C3 position is a nucleophile and can undergo a variety of transformations, such as O-alkylation, esterification, or oxidation, to introduce further diversity into the molecular structure. scintica.com This dual functionality enables chemists to use the molecule as a linchpin, connecting different molecular fragments through the nitrogen and oxygen atoms. For instance, it has been used in the synthesis of novel reversible monoacylglycerol lipase (B570770) (MAGL) radioligands, where the hydroxyl group is alkylated, and the tert-butyloxycarbonyl group is subsequently removed to allow for further functionalization. scintica.com

Positional and Functional Group Specificity for Synthetic Transformations

The specific arrangement of functional groups in this compound dictates its reactivity and synthetic applications. The N-substitution with the acetate (B1210297) group and the C3-hydroxylation provide clear, distinct sites for chemical reactions.

N-1 Position (Acetate Group): The tert-butyl ester on the nitrogen atom is a key feature. The tert-butyl group is bulky, which can sterically influence reactions at other positions of the ring. Its primary role, however, is as a protecting group. The ester can be hydrolyzed to a carboxylic acid, which can then be coupled with amines to form amides, a common linkage in pharmaceutical compounds. The use of tert-butyl acetate as a reagent is a common strategy for introducing this protecting group. orgsyn.orgorgsyn.org

C-3 Position (Hydroxyl Group): The hydroxyl group is a versatile functional handle. It can be converted into a better leaving group for nucleophilic substitution reactions or oxidized to a ketone (azetidin-3-one). A common reaction is O-alkylation, where the hydroxyl group is deprotonated with a base (like potassium tert-butoxide) and then reacted with an electrophile, such as a benzyl (B1604629) bromide, to form an ether linkage. scintica.com This specificity allows for the introduction of a wide array of substituents at the C3 position, significantly expanding the chemical space accessible from this single building block.

The stability of the azetidine ring itself under these transformations is a critical aspect of its utility. While strained, it is significantly more stable than the three-membered aziridine ring, allowing for a broader range of reaction conditions to be employed without ring-opening. rsc.org

Overview of Current Research Trajectories Involving the Compound

Current research leverages the unique structural and functional attributes of this compound to explore new therapeutic agents and chemical probes. The azetidine scaffold is increasingly recognized as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets. pharmablock.com

One major research trajectory involves the incorporation of the 3-hydroxyazetidine moiety into inhibitors of various enzymes. The hydroxyl group can form critical hydrogen bond interactions within the active site of a target protein, enhancing binding affinity and selectivity. For example, derivatives of this compound are being explored as components of inhibitors for targets such as monoacylglycerol lipase (MAGL), which is implicated in neurological disorders. scintica.com

Another area of active investigation is the use of this building block in the synthesis of compounds targeting protein-protein interactions. The rigid azetidine ring serves as a scaffold to orient substituents in a defined three-dimensional space, which is crucial for disrupting the large and often featureless surfaces involved in these interactions. Research into bromodomain BRD4 inhibitors for cancer treatment has utilized similar complex heterocyclic systems built upon acetate derivatives, highlighting the potential of such scaffolds in oncology. scispace.com

Furthermore, the compound is used to create libraries of diverse small molecules for high-throughput screening campaigns. lifechemicals.com The ability to readily functionalize both the N-1 and C-3 positions allows for the rapid generation of analogues, which is essential for establishing structure-activity relationships (SAR) and optimizing lead compounds in drug discovery programs. The development of novel antibiotics to combat multidrug-resistant pathogens is another field where azetidine-containing compounds are being actively investigated. nih.gov

Properties

IUPAC Name |

tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)6-10-4-7(11)5-10/h7,11H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLZHCOMTQAYAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20720879 | |

| Record name | tert-Butyl (3-hydroxyazetidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272955-38-0 | |

| Record name | tert-Butyl (3-hydroxyazetidin-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20720879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Tert Butyl 2 3 Hydroxyazetidin 1 Yl Acetate and Its Derivatives

Reactivity of the Azetidine (B1206935) Ring System

The significant reactivity of the azetidine ring is largely attributed to its considerable ring strain, estimated to be around 25-26 kcal/mol. rsc.org This strain, while making the ring more reactive than its larger counterparts like pyrrolidines and piperidines, still allows for sufficient stability for isolation and handling, unlike the more labile three-membered aziridines. rsc.org This balance of stability and reactivity is a cornerstone of its utility in synthetic chemistry, enabling reactions that proceed under specific conditions to relieve this inherent strain.

Ring-Opening Reactions for Accessing Linear and Larger Heterocyclic Structures

Ring-opening reactions are a predominant class of transformations for azetidines, providing a valuable method for synthesizing gamma-amino alcohols and other linear amine derivatives. These reactions are typically facilitated by converting the ring nitrogen into a better leaving group, for instance, by forming an azetidinium ion, or by activation with Lewis acids. magtech.com.cn

The azetidine ring can be opened by a variety of nucleophiles, a process that is often regioselective. The regioselectivity of the nucleophilic attack is governed by a combination of electronic and steric factors of the substituents on the ring. magtech.com.cn In the case of derivatives of tert-butyl 2-(3-hydroxyazetidin-1-yl)acetate, nucleophilic ring-opening reactions typically require activation, as the N-alkyl substituent is not strongly electron-withdrawing.

Nucleophilic ring-opening is a major reaction pathway for azetidines. magtech.com.cnresearchgate.net The reaction can be controlled by electronic effects, where nucleophiles attack carbon atoms adjacent to nitrogen that are attached to groups capable of stabilizing a transition state, such as aryl or acyl groups. magtech.com.cn Alternatively, sterically bulky or strong nucleophiles may preferentially attack the less substituted carbon atom adjacent to the nitrogen. magtech.com.cn

| Nucleophile | Substrate Type | Conditions | Product Type | Reference |

| Arenes | N-Tosylazetidines | Yb(OTf)₃ | γ-Arylated amines | rsc.org |

| Organotrifluoroborates | N-Tosylazetidines | Yb(OTf)₃ | γ-Alkylated/Arylated amines | rsc.org |

| Hydrogen Fluoride | N-Tosylazetidines | HF·py | γ-Fluoroamines | rsc.org |

This table presents examples of nucleophile-mediated ring-opening reactions on related N-activated azetidine systems.

The inherent strain of the four-membered ring is a powerful thermodynamic driving force for ring-opening reactions. nih.govbris.ac.uk This principle is harnessed in strain-release driven synthesis, where the energy released upon ring cleavage drives subsequent chemical transformations. nih.govnih.gov For instance, the ring-opening of highly strained precursors like azabicyclo[1.1.0]butanes, which can be considered activated azetidine derivatives, occurs rapidly and can drive equilibria of other reactions. nih.govbris.ac.uknih.gov The addition of organometallic nucleophiles to in situ generated azabicyclobutanes leads to the selective formation of 3-arylated azetidine intermediates through a strain-release mechanism. rsc.org While not a direct reaction of this compound itself, this principle underscores the inherent reactivity of the azetidine core.

Ring-Expansion Reactions for Novel Heterocycle Synthesis

Beyond simple ring-opening, the azetidine moiety can be elaborated into larger, more complex heterocyclic systems through ring-expansion reactions. These transformations are synthetically valuable as they provide access to five- and six-membered rings that are prevalent in pharmaceuticals and natural products.

Recent studies have demonstrated several types of ring-expansion reactions starting from 3-hydroxyazetidine derivatives or related structures:

Expansion to Dihydrofurans: 3-Vinylazetidin-3-ols can undergo an arylative ring-expansion under dual palladium and acid catalysis to yield 2,3,4-trisubstituted dihydrofurans. researchgate.net

Expansion to 2-Oxazolines: A novel rearrangement of 3-hydroxyazetidines initiated by a Ritter-type reaction can produce highly substituted 2-oxazolines in high yields. researchgate.net

Expansion to 1,3-Oxazinan-2-ones: N-protected azetidines can react with chloroformates in the presence of a Lewis acid to furnish 1,3-oxazinan-2-ones. nsf.gov

[3+1] Ring Expansion: Strained bicyclic methylene aziridines can undergo a formal [3+1] ring expansion with rhodium-bound carbenes to yield highly substituted methylene azetidines, demonstrating a pathway from a three-membered to a four-membered ring. nih.gov

[4+1] Cycloaddition: 3-Methyleneazetidines can react with diazo compounds in the presence of a rhodium catalyst in a formal [4+1] cycloaddition to yield 4-methylenepyrrolidines. rsc.orgnsf.gov

| Starting Material Class | Reagents | Catalyst/Conditions | Expanded Heterocycle | Reference |

| 3-Vinylazetidin-3-ols | Aryl iodides | Pd(OAc)₂(PPh₃)₂, AgTFA, Triflic acid | Dihydrofurans | researchgate.net |

| 3-Hydroxyazetidines | Nitriles | Acid (Ritter cascade) | 2-Oxazolines | researchgate.net |

| 3-Methyleneazetidines | Diazo compounds | Rh₂(OAc)₂ | 4-Methylenepyrrolidines | rsc.orgnsf.gov |

| N-Ts azetidines | Chloroformates | Lewis Acid | 1,3-Oxazinan-2-ones | nsf.gov |

This table summarizes various ring-expansion reactions starting from azetidine derivatives to form larger heterocycles.

Functional Group Transformations of the 3-Hydroxy Group

The 3-hydroxy group of this compound is a key site for synthetic modification, allowing for the introduction of various functionalities and the modulation of the molecule's properties. Standard alcohol chemistry, including oxidation and reduction, can be applied to this moiety.

Oxidation and Reduction Chemistry

Oxidation: The secondary alcohol at the C3 position can be readily oxidized to the corresponding ketone, tert-butyl 2-(3-oxoazetidin-1-yl)acetate. This transformation provides a key intermediate for further derivatization, such as olefination or reductive amination reactions. A common and efficient method for this oxidation is the use of a TEMPO-catalyzed reaction with sodium hypochlorite (NaClO) as the terminal oxidant. nih.gov This green oxidation protocol is suitable for large-scale synthesis. nih.gov Another approach involves a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides, which cyclize to form azetidin-3-ones. nih.gov

| Substrate | Oxidizing Agent(s) | Conditions | Product | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | TEMPO, NaClO, KBr, KHCO₃ | CH₂Cl₂, -15 to 5 °C | tert-Butyl 3-oxoazetidine-1-carboxylate | nih.gov |

| N-Propargylsulfonamides | m-CPBA | Au catalyst | Azetidin-3-ones | nih.gov |

This table shows examples of oxidation reactions of the 3-hydroxyazetidine moiety.

Reduction: While the 3-hydroxy group is already in a reduced state, its conversion to other functional groups might involve reductive processes. For instance, after converting the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate), it could be reductively removed to afford the corresponding deoxyazetidine derivative. More commonly, the ketone formed from oxidation can be subjected to reduction. Stereoselective reduction of the 3-oxoazetidine derivative would allow for the controlled synthesis of diastereomeric 3-hydroxyazetidines if a second chiral center is present. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for the reduction of the ketone back to the alcohol.

Derivatization via Esterification, Etherification, and Amidation

The secondary alcohol at the C-3 position of the azetidine ring is a key site for derivatization. Standard synthetic protocols can be employed to convert this hydroxyl group into esters, ethers, and amides, thereby modifying the compound's physicochemical properties.

Esterification: The hydroxyl group can be acylated to form esters through various established methods. A common approach is the reaction with an acyl chloride or carboxylic anhydride (B1165640) in the presence of a base, such as triethylamine or pyridine, to neutralize the acid byproduct. Alternatively, carbodiimide-mediated coupling reactions, for instance with dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), can be used to form an ester bond with a carboxylic acid. A particularly mild and stereospecific method is the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to couple the alcohol directly with a carboxylic acid, proceeding with inversion of stereochemistry wikipedia.orgnih.govnii.ac.jporganic-chemistry.org.

Etherification: The formation of an ether linkage at the C-3 position can be achieved under various conditions. The Williamson ether synthesis is a classical and effective method, involving the deprotonation of the hydroxyl group with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide (e.g., iodomethane or benzyl (B1604629) bromide) masterorganicchemistry.com. For instance, the closely related N-Boc-3-hydroxyazetidine has been successfully converted to its corresponding methoxy ether in 81% yield by treatment with NaH followed by iodomethane chemicalbook.comchemicalbook.com.

Amidation: While direct conversion of the alcohol to an amine is not a single-step amidation, the hydroxyl functionality serves as a handle for introducing an amino group. This is typically a multi-step process. First, the alcohol is converted into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine or an amine equivalent, like sodium azide. If an azide is used, it is subsequently reduced (e.g., via a Staudinger reaction or catalytic hydrogenation) to furnish the primary amine. This amine can then be acylated to form a wide range of amide derivatives. A more direct approach to amidation from the alcohol can be achieved using the Mitsunobu reaction with nitrogen nucleophiles like phthalimide or hydrazoic acid organic-chemistry.org.

| Reaction Type | Reagents | Product Functional Group |

| Esterification | Acyl Chloride/Base, Anhydride/Base, Carboxylic Acid/DCC, Carboxylic Acid/PPh₃/DEAD (Mitsunobu) | Ester (-O-C=O)-R) |

| Etherification | NaH then Alkyl Halide (Williamson), Zn catalyst/Alkyl Halide | Ether (-O-R) researchgate.net |

| Amidation | 1. TsCl/Base 2. NaN₃ 3. Reduction 4. Acylation; PPh₃/DEAD/HN₃ (Mitsunobu) | Amide (-NH-C=O)-R) |

Dehydration Reactions and Formation of Unsaturated Azetidines

The elimination of water from the 3-hydroxyazetidine core can lead to the formation of a carbon-carbon double bond within the four-membered ring, resulting in a highly strained and reactive class of compounds known as azetines (or dihydroazetes). The synthesis of these unsaturated heterocycles is challenging due to significant ring strain.

Direct dehydration of the alcohol is not commonly reported for this specific substrate, likely due to the harsh conditions (strong acids, high temperatures) typically required, which could lead to ring-opening or polymerization. Milder, more controlled methods are generally preferred. Reagents like Martin sulfurane or the Burgess reagent are known to facilitate the dehydration of alcohols under neutral and mild conditions and are suitable for sensitive substrates enamine.netau.dkwikipedia.orgambeed.comsigmaaldrich.com.

A plausible synthetic strategy would involve a two-step sequence. First, the hydroxyl group is converted into a better leaving group, for example, by tosylation (using p-toluenesulfonyl chloride) or via a Mitsunobu reaction. Subsequent treatment with a strong, non-nucleophilic base, such as 1,8-diazabicycloundec-7-ene (DBU) or lithium diisopropylamide (LDA), would induce an E2 elimination to form the azetine. Research in this area has demonstrated that N-Boc-3-iodoazetidines can undergo elimination in the presence of LDA to generate a 2-azetine intermediate, which can then be trapped by electrophiles nih.gov. This supports the viability of forming the unsaturated azetidine ring system via an elimination pathway.

| Reagent/Method | Description | Potential Outcome |

| Martin Sulfurane | A fluorinated sulfurane reagent that dehydrates alcohols under mild, neutral conditions. enamine.netau.dkwikipedia.org | Direct conversion of the 3-hydroxy group to a double bond, forming an azetine. |

| Burgess Reagent | An inner salt that performs syn-elimination via a cyclic transition state. au.dk | Formation of the azetine under mild conditions. |

| Two-Step (Leaving Group Formation/Elimination) | 1. Activation of OH (e.g., TsCl, MsCl). 2. Elimination with a strong, non-nucleophilic base (e.g., DBU, LDA). | Controlled formation of the azetine ring via an E2 mechanism. nih.gov |

Transformations of the tert-Butyl Acetate (B1210297) Moiety

The tert-butyl acetate group provides two main sites for chemical modification: the ester carbonyl, which can be cleaved, and the α-carbon, which can be deprotonated to form a nucleophilic enolate.

Cleavage of the tert-Butyl Ester for Carboxylic Acid Generation

The tert-butyl ester serves as a common protecting group for the carboxylic acid functionality due to its stability under many reaction conditions and its susceptibility to cleavage under specific acidic conditions. The removal of the tert-butyl group generates the corresponding carboxylic acid, 2-(3-hydroxyazetidin-1-yl)acetic acid, a key intermediate for further functionalization, such as amide bond formation.

Several methods are available for this deprotection, offering a range of selectivities.

Acidic Hydrolysis: Treatment with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) is a standard method. The mechanism involves protonation of the ester oxygen followed by elimination of the stable tert-butyl cation, which is then trapped by the counterion or solvent.

Lewis Acid-Mediated Cleavage: Lewis acids can also facilitate this transformation. Zinc bromide (ZnBr₂) in DCM has been shown to be effective for the chemoselective hydrolysis of tert-butyl esters, even in the presence of other acid-sensitive groups. This method has been successfully applied to azetidine-containing amino acid esters nih.gov.

Mild Acidic Conditions: For substrates sensitive to strong acids, milder conditions can be employed. Aqueous phosphoric acid has been reported as an effective reagent for deprotecting tert-butyl esters while leaving other sensitive groups, including azetidine rings, intact uwo.ca. Heating in the presence of silica gel in a non-polar solvent like toluene has also been reported as a mild deprotection method.

Modifications at the alpha-position to the Carbonyl (e.g., Enolate Chemistry)

The methylene protons (α-protons) adjacent to the ester carbonyl are acidic and can be removed by a strong, non-nucleophilic base to form a carbanion known as an enolate. This enolate is a potent carbon nucleophile that can react with various electrophiles to form new carbon-carbon bonds at the α-position.

The base of choice is typically a sterically hindered strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), to prevent nucleophilic attack at the ester carbonyl youtube.comresearchgate.net. The reaction is usually performed at low temperatures (e.g., -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). Once formed, the lithium enolate can be quenched with an electrophile.

Common transformations involving this enolate include:

Alkylation: Reaction with primary or secondary alkyl halides (R-X) in an SN2 reaction introduces an alkyl group at the α-position 182.160.97libretexts.orgresearchgate.net. The use of tertiary alkyl halides is generally avoided as they favor elimination reactions.

Aldol (B89426) Addition: The enolate can add to aldehydes or ketones to form β-hydroxy esters after an aqueous workup semanticscholar.orgresearchgate.net.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group, leading to the formation of β-keto esters.

| Transformation | Base | Electrophile | Product Structure |

| Alkylation | LDA, LHMDS | R-X (Alkyl Halide) | tert-Butyl 2-(3-hydroxyazetidin-1-yl)-2-R-acetate |

| Aldol Addition | LDA, LHMDS | R₂C=O (Aldehyde/Ketone) | tert-Butyl 2-(3-hydroxyazetidin-1-yl)-3-hydroxy-3,3-R₂-propanoate |

| Acylation | LDA, LHMDS | R-C(=O)Cl (Acyl Chloride) | tert-Butyl 2-(3-hydroxyazetidin-1-yl)-3-oxo-3-R-propanoate |

Nucleophilic and Electrophilic Reactions Involving the Azetidine Nitrogen and Carbon Centers

The azetidine ring itself is a site of significant reactivity, influenced by ring strain and the electronic nature of its substituents.

α-Functionalization via Carbanion Intermediates

The presence of the electron-withdrawing N-substituent (the tert-butoxycarbonylmethyl group) acidifies the protons on the adjacent carbon atoms of the azetidine ring (the C-2 and C-5 positions). This allows for regioselective deprotonation using a strong base to form a carbanion (an α-amino carbanion), which can then be trapped with an electrophile. This process is known as α-lithiation when an organolithium base is used.

The reaction typically involves treating the N-substituted azetidine with a strong base like sec-butyllithium (s-BuLi) or LDA, often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), at low temperatures. This generates a configurationally stable or labile lithiated intermediate exclusively at the α-position. This intermediate can then react with a wide range of electrophiles to introduce functionality at the C-2 position of the azetidine ring.

A study on the α-lithiation of N-substituted azetidines demonstrated that when an electron-withdrawing group is present on the nitrogen, exclusive α-lithiation occurs, enabling the preparation of various C2-functionalized azetidines through an α-lithiation/electrophilic trapping sequence nih.gov.

| Base | Electrophile (E+) | Resulting C-2 Substituent |

| s-BuLi / TMEDA | D₂O | Deuterium (-D) |

| s-BuLi / TMEDA | R-X (Alkyl Halide) | Alkyl group (-R) |

| s-BuLi / TMEDA | R₂C=O (Aldehyde/Ketone) | Hydroxyalkyl group (-C(OH)R₂) |

| s-BuLi / TMEDA | CO₂ | Carboxylic acid (-COOH) |

Electrophilic Azetidinylation Strategies

While direct electrophilic azetidinylation strategies involving this compound itself are not extensively documented, the underlying principles of such transformations can be inferred from the reactivity of closely related N-protected 3-hydroxyazetidines. A key strategy to render the azetidine ring electrophilic at the C3 position involves the activation of the hydroxyl group into a more effective leaving group. This transformation enhances the electrophilicity of the C3 carbon, making it susceptible to attack by a variety of nucleophiles.

A common method for the activation of the hydroxyl group is its conversion to a sulfonate ester, such as a tosylate or mesylate. This conversion transforms the poorly leaving hydroxide ion into a much better leaving group. The resulting N-protected 3-(tosyloxy)azetidine or 3-(mesyloxy)azetidine can then undergo nucleophilic substitution with a range of nucleophiles, effectively leading to the synthesis of 3-substituted azetidine derivatives. This two-step sequence—activation followed by nucleophilic substitution—constitutes a viable, albeit indirect, electrophilic azetidinylation strategy.

The general scheme for this process is as follows:

Activation of the Hydroxyl Group: The N-protected 3-hydroxyazetidine derivative is reacted with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding sulfonate ester.

Nucleophilic Substitution: The resulting N-protected 3-(sulfonyloxy)azetidine is then treated with a nucleophile, which displaces the sulfonate leaving group to form a new bond at the C3 position of the azetidine ring.

This approach allows for the introduction of a wide variety of functional groups at the 3-position of the azetidine ring, including those derived from amine, thiol, and carbon-based nucleophiles. The tert-butyl acetate moiety on the azetidine nitrogen would likely be compatible with many of these reaction conditions, or alternatively, a more robust protecting group could be employed during this transformation and later converted to the desired acetate side chain.

| Starting Material | Activating Reagent | Nucleophile | Product | Reaction Conditions |

|---|---|---|---|---|

| N-Boc-3-hydroxyazetidine | p-Toluenesulfonyl chloride | Sodium azide | N-Boc-3-azidoazetidine | 1. TsCl, Pyridine, 0 °C to rt; 2. NaN3, DMF, heat |

| N-Boc-3-hydroxyazetidine | Methanesulfonyl chloride | Potassium thioacetate | N-Boc-3-(acetylthio)azetidine | 1. MsCl, Et3N, CH2Cl2, 0 °C; 2. KSAc, DMF |

| N-Boc-3-hydroxyazetidine | p-Toluenesulfonyl chloride | Sodium cyanide | N-Boc-3-cyanoazetidine | 1. TsCl, Pyridine; 2. NaCN, DMSO, heat |

Defluorosulfonylation Reactions for Azetidine Derivatization

A novel and powerful method for the derivatization of azetidines involves the use of azetidine sulfonyl fluorides (ASFs) in defluorosulfonylation (deFS) reactions. uniba.itchemrxiv.org This strategy provides a mild pathway for the synthesis of 3-aryl-3-substituted azetidines. uniba.it The core principle of this reaction is the thermal activation of ASFs to generate carbocation precursors, which can then be intercepted by a diverse array of nucleophiles. uniba.itchemrxiv.orgnih.gov

The deFS reaction of ASFs is typically initiated by mild heating (around 60 °C), which facilitates the unusual expulsion of sulfur dioxide and a fluoride ion to form a reactive carbocationic intermediate. uniba.itchemrxiv.orgnih.gov This intermediate is then readily trapped by various nucleophiles present in the reaction mixture. This method is particularly advantageous as it avoids harsh reaction conditions and demonstrates broad substrate scope. uniba.itchemrxiv.org

A range of nucleophiles have been shown to be effective in coupling with the in situ generated azetidinyl cation, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles. uniba.it For instance, the reaction of an N-protected 3-aryl-azetidine-3-sulfonyl fluoride with morpholine in the presence of a base like potassium carbonate proceeds smoothly to afford the corresponding 3-aminoazetidine derivative. uniba.it

The versatility of the defluorosulfonylation approach is highlighted by its compatibility with various functional groups and its applicability to the synthesis of complex molecules, including analogues of known drugs. chemrxiv.org The ability to readily remove protecting groups, such as a carbamate (B1207046) from the azetidine nitrogen, further enhances the synthetic utility of the resulting products, allowing for subsequent derivatization. uniba.it

| ASF Substrate | Nucleophile | Base | Solvent | Temperature (°C) | Product |

|---|---|---|---|---|---|

| PMP(Cbz)ASF | Morpholine | K2CO3 | Acetonitrile | 60 | 3-(Morpholin-4-yl)-3-(4-methoxyphenyl)-1-(phenylmethyl)azetidine |

| PMP(Cbz)ASF | Imidazole | K2CO3 | Acetonitrile | 60 | 3-(Imidazol-1-yl)-3-(4-methoxyphenyl)-1-(phenylmethyl)azetidine |

| PMP(Cbz)ASF | 1H-Pyrazole | K2CO3 | Acetonitrile | 60 | 3-(Pyrazol-1-yl)-3-(4-methoxyphenyl)-1-(phenylmethyl)azetidine |

| PMP(Cbz)ASF | 1,2,4-Triazole | K2CO3 | Acetonitrile | 60 | 3-(1,2,4-Triazol-1-yl)-3-(4-methoxyphenyl)-1-(phenylmethyl)azetidine |

| PMP(Cbz)ASF | S,S-Diphenylsulfoximine | K2CO3 | Acetonitrile | 60 | N-(1-(3-(4-methoxyphenyl)azetidin-3-yl))-S,S-diphenylsulfoximine |

| PMP(Cbz)ASF | Diethyl phosphite | - | Acetonitrile | 60 | Diethyl (3-(4-methoxyphenyl)azetidin-3-yl)phosphonate |

Applications in Advanced Organic Synthesis Research

tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate as a Building Block in Complex Molecule Synthesis

The inherent ring strain and stereochemically defined centers of azetidine (B1206935) derivatives make them attractive starting materials for the synthesis of complex organic molecules. This compound, in particular, provides a synthetically versatile scaffold for the elaboration into more complex structures.

Synthesis of Polycyclic and Spirocyclic Systems

While direct examples of the use of this compound in the synthesis of polycyclic systems are not extensively documented in the reviewed literature, the application of closely related azetidine derivatives provides strong evidence for its potential in this area. For instance, the synthesis of spirocyclic azetidine oxindoles has been achieved through the enantioselective phase-transfer-catalyzed spirocyclization of educts containing a tert-butyl carbamate (B1207046) protected azetidine moiety. smolecule.com This suggests that the structural motifs present in this compound are amenable to the construction of such intricate spirocyclic frameworks.

Furthermore, the synthesis of novel spirocycles containing azetidine moieties has been accomplished via 1,3-dipolar cycloaddition reactions. nih.gov These reactions, utilizing methyl 2-(azetidin-3-ylidene)acetate as a dipolarophile, generate complex spirocyclic scaffolds with good yields and diastereoselectivity. nih.gov This highlights the potential of azetidine derivatives with exocyclic double bonds, which can be derived from compounds like this compound, to participate in cycloaddition reactions for the construction of diverse spirocyclic systems.

Construction of Azetidine-Containing Scaffolds for Research Purposes

The azetidine ring is a recognized "privileged scaffold" in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. buchler-gmbh.com this compound serves as a valuable starting material for the construction of a variety of azetidine-containing scaffolds for research purposes.

The synthesis of diverse collections of azetidine-based scaffolds for the development of CNS-focused lead-like libraries has been reported. nih.gov These efforts underscore the importance of functionalized azetidines in creating novel molecular frameworks with potential therapeutic applications. The hydroxyl group and the acetate (B1210297) moiety of this compound offer convenient handles for further chemical modifications, allowing for the generation of a wide array of derivatives.

Moreover, the synthesis of new heterocyclic amino acid derivatives containing azetidine rings has been achieved through aza-Michael additions to (N-Boc-azetidin-3-ylidene)acetate, a derivative accessible from N-Boc-azetidin-3-one. nih.gov This demonstrates the utility of functionalized azetidines in constructing novel amino acid analogues, which are of significant interest in peptide and medicinal chemistry.

Precursors for Drug Discovery Lead Generation and Optimization Research

The generation of novel lead compounds is a critical step in the drug discovery process. nih.govabsolutechiral.com Small, functionalized building blocks like this compound play a crucial role in this endeavor by providing a starting point for the synthesis of diverse compound libraries. vulcanchem.com

A prominent example of the utility of a closely related compound is in the synthesis of Janus kinase (JAK) inhibitors. Specifically, tert-butyl 3-hydroxyazetidine-1-carboxylate is a key precursor for the synthesis of Baricitinib, a known JAK1 and JAK2 inhibitor. vulcanchem.comnih.gov The azetidine moiety is a crucial component of the pharmacophore responsible for the drug's activity. This highlights the potential of this compound to serve as a precursor for the development of novel JAK inhibitors and other kinase inhibitors. researchgate.netbldpharm.commdpi.comnih.gov

The structural similarity of azetidine derivatives to other bioactive compounds suggests their potential in a range of therapeutic areas. Preliminary studies on azetidine compounds have indicated potential antimicrobial and cytotoxic activities, making them interesting scaffolds for the development of new anti-infective and anticancer agents. vulcanchem.com

Development of Azetidine-Based Chiral Auxiliaries and Ligands

The development of new chiral ligands and auxiliaries is of paramount importance for advancing the field of asymmetric catalysis, which is essential for the synthesis of enantiomerically pure pharmaceuticals.

Utilization in Asymmetric Catalysis for Enantioselective Transformations

While the direct application of this compound as a chiral auxiliary or ligand in asymmetric catalysis is not extensively reported, the inherent chirality and rigidity of the azetidine ring make it an attractive scaffold for the design of new chiral ligands. The development of novel chiral ligands is a continuous effort in organic synthesis to achieve high enantioselectivity in a variety of chemical transformations. nih.gov

The synthesis of chiral azetidine-containing molecules often relies on asymmetric synthesis methods. For example, the efficient asymmetric synthesis of (2R,3R)-3-{(1R)-1-[tert-Butyl(dimethyl)-siloxy]ethyl}-4-oxoazetidin-2-yl acetate has been achieved, demonstrating the ability to control stereochemistry in the synthesis of functionalized azetidines. sigmaaldrich.com Such stereochemically defined azetidines could potentially be converted into novel chiral ligands for asymmetric catalysis.

Design of Rigid and Conformationally Defined Ligands

The conformational rigidity of the four-membered azetidine ring is a desirable feature in the design of chiral ligands. Rigid ligands can create a well-defined chiral environment around a metal center, leading to higher enantioselectivity in catalytic reactions. The design of conformationally flexible scaffolds has also been explored for the development of potent and selective ligands for biological targets.

The development of new classes of superbasic, bifunctional peptidyl guanidine (B92328) catalysts has been shown to enable the organocatalytic, atroposelective synthesis of axially chiral quinazolinediones. nih.gov This highlights the potential for incorporating novel chiral building blocks into catalyst design to achieve challenging asymmetric transformations. The structural features of this compound, with its defined stereochemistry and multiple functional groups, make it a candidate for incorporation into more complex ligand architectures.

Role in Diversity-Oriented Synthesis (DOS) and Chemical Space Exploration

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules, populating under-explored regions of chemical space to facilitate the discovery of new biologically active compounds. While methods for the DOS of azetidine-based structures have been considered underdeveloped compared to more common heterocycles like piperidine (B6355638) and pyrrolidine (B122466), the azetidine scaffold is increasingly recognized for its desirable properties in medicinal chemistry, including improved solubility and metabolic stability. nih.gov

The compound this compound serves as an excellent starting scaffold for generating unique chemical libraries. Its rigid, three-dimensional azetidine core is a desirable feature in modern drug discovery, moving away from flat, aromatic structures. The molecule possesses three key points of diversification: the secondary hydroxyl group, the tert-butyl ester, and the azetidine ring itself, which can undergo further reactions.

The strategic value of this scaffold lies in its ability to act as a central hub from which numerous distinct molecular architectures can be accessed. The hydroxyl group at the C-3 position can be functionalized through various reactions, including etherification, esterification, or substitution, allowing for the introduction of a wide array of chemical moieties. smolecule.com Similarly, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse set of amines or alcohols to form amides or esters, respectively. This multi-directional functionalization capability allows chemists to systematically and efficiently generate libraries of novel compounds with significant structural variation around a common azetidine core.

The structure of this compound is well-suited for rapid diversification strategies, a cornerstone of DOS. The distinct reactivity of its functional groups allows for orthogonal chemical modifications, where one part of the molecule can be altered without affecting another. For example, the hydroxyl group can be modified under conditions that leave the tert-butyl ester intact, and vice-versa.

Research into the diversification of azetidine scaffolds highlights several synthetic routes that can be applied to this compound. The hydroxyl group can be oxidized to a ketone (azetidin-3-one), which then serves as an electrophilic handle for reactions such as reductive amination, Wittig reactions, or aldol (B89426) condensations. nih.gov This transformation dramatically expands the range of accessible derivatives from a single precursor.

A hypothetical library generated from this compound could involve parallel synthesis techniques where the core scaffold is reacted with various building blocks. The following table illustrates potential diversification pathways starting from the parent compound and its oxidized derivative.

| Starting Scaffold | Reaction Type | Reagent Class (Examples) | Resulting Functional Group | Potential Library Diversity |

|---|---|---|---|---|

| This compound | O-Alkylation / Etherification | Alkyl halides (e.g., benzyl (B1604629) bromide, propargyl bromide) | Ether | Introduction of various alkyl/aryl side chains |

| O-Acylation / Esterification | Acyl chlorides, Carboxylic acids (e.g., benzoyl chloride, acetic anhydride) | Ester | Diverse ester side chains | |

| Mitsunobu Reaction | Nucleophiles (e.g., phthalimide, phenols, thiols) | Amine (after deprotection), Ether, Thioether | Inversion of stereochemistry and introduction of N, O, S-linked groups | |

| tert-Butyl 2-(3-oxoazetidin-1-yl)acetate (Oxidized form) | Reductive Amination | Primary/Secondary Amines + Reducing Agent (e.g., NaBH(OAc)₃) | Substituted Amine | Access to a wide range of N-substituted derivatives |

| Wittig Reaction | Phosphonium ylides (e.g., Ph₃P=CHCO₂Et) | Alkene | Creation of exocyclic double bonds for further functionalization |

This modular approach, centered on a pre-functionalized azetidine scaffold, allows for the systematic exploration of chemical space, increasing the probability of identifying molecules with desired biological activities.

Application in Peptide Chemistry and Peptidomimetics Research

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. The strained azetidine ring, when incorporated into a peptide backbone, can induce specific conformational constraints, making it a valuable tool in this area of research.

This compound can serve as a versatile precursor for unnatural amino acid surrogates for use in solid-phase peptide synthesis (SPPS). The N-CH₂CO₂tBu moiety mimics the backbone of an N-substituted glycine (B1666218) derivative, while the 3-hydroxyazetidine ring acts as a novel side chain.

To be incorporated into a peptide chain, the tert-butyl ester group would first be hydrolyzed to yield the free carboxylic acid, 2-(3-hydroxyazetidin-1-yl)acetic acid. This molecule can then be coupled to the N-terminus of a growing peptide chain using standard peptide coupling reagents.

Furthermore, the hydroxyl group can be chemically modified prior to or after peptide incorporation. A key transformation is its conversion to an amino group, yielding a 3-aminoazetidine derivative. This creates a diaminopropionic acid (DAP) analogue with a constrained cyclic structure. Such azetidine-containing amino acids act as turn-inducing elements, facilitating the synthesis of small macrocyclic peptides by pre-organizing the linear precursor for cyclization. nih.govresearchgate.net The incorporation of these surrogates can significantly alter the peptide's secondary structure and biological activity.

The inherent rigidity of the four-membered azetidine ring is a powerful feature for designing conformationally constrained peptide mimetics. When substituted into a flexible peptide chain, the azetidine ring restricts the available dihedral angles (phi, psi) of the peptide backbone in its vicinity, effectively locking the local conformation. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty of binding.

Research on peptides containing azetidine-2-carboxylic acid, a related analogue, has shown that the introduction of the azetidine ring perturbs the typical peptide bond conformations observed in proline-containing peptides. bris.ac.uk By extension, incorporating derivatives of this compound can be used to systematically probe the conformational requirements for biological activity.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are pivotal in elucidating the electronic structure and stability of azetidine (B1206935) derivatives. These computational methods provide insights into molecular properties that are often difficult to determine experimentally.

The four-membered ring of azetidine is characterized by significant ring strain, which is a key determinant of its chemical reactivity. researchgate.netrsc.orgnih.gov Density Functional Theory (DFT) is a computational method extensively used to quantify this strain. nih.govchemrxiv.org The conventional strain energy (CSE) of azetidine is calculated to be approximately 25.2-25.4 kcal/mol, which is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol), but significantly higher than that of the five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This high ring strain energy makes the azetidine ring susceptible to ring-opening reactions. nih.gov

DFT calculations, using functionals such as B3LYP, wB97XD, and M06-2X with various basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ), have been employed to determine the strain energies through isodesmic, homodesmotic, and hyperhomodesmotic models. nih.gov These theoretical models help in understanding the destabilizing effects arising from the strained ring system. researchgate.net

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | Nitrogen | 26.7 |

| Azetidine | 4 | Nitrogen | 25.2 |

| Pyrrolidine | 5 | Nitrogen | 5.8 |

| Piperidine (B6355638) | 6 | Nitrogen | 0 |

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energies of the HOMO and LUMO, and the HOMO-LUMO gap, are crucial in determining the kinetic stability of a molecule. A smaller HOMO-LUMO gap generally implies higher reactivity.

In the context of azetidine synthesis, such as the aza Paternò-Büchi reaction, FMO analysis can predict the feasibility of a reaction between an imine and an alkene to form an azetidine ring. nih.gov Computational models can calculate the frontier orbital energies of the reactants to predict whether a reaction will occur and can also provide insights into the reaction's yield. mit.edu For instance, matching the frontier molecular orbital energies of alkenes with those of acyclic oximes has been shown to enable visible light-mediated aza Paternò-Büchi reactions. researchgate.netnih.gov

| Reactant | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Alkene A | -9.5 | 1.5 | 11.0 |

| Oxime B | -10.2 | 0.8 | 11.0 |

| Alkene C | -9.8 | 1.2 | 11.0 |

| Oxime D | -11.0 | 0.5 | 11.5 |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of the azetidine ring is not planar and undergoes dynamic conformational changes. Understanding these conformations is crucial for predicting the molecule's biological activity and reactivity.

The azetidine ring exists in a puckered conformation to relieve some of its torsional strain. nih.gov This puckering is a dynamic process, and the ring can invert between different puckered states. Another important dynamic process in azetidines is nitrogen inversion, where the nitrogen atom and its substituents move through the plane of the three carbon atoms. The energy barrier for this inversion is relatively low.

Computational studies have shown that the degree of ring puckering can be influenced by various factors, including the presence of substituents and their interactions with the ring. researchgate.net For example, in fluorinated azetidine derivatives, a favorable interaction between a C-F dipole and a charged nitrogen atom can influence the ring pucker. researchgate.net

Substituents on the azetidine ring have a significant impact on its preferred conformation. The size, polarity, and position of the substituents can influence the degree of ring puckering and the barrier to nitrogen inversion.

In the case of tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate, the hydroxyl group at the C3 position and the bulky tert-butyl acetate (B1210297) group at the N1 position will dictate the preferred conformation. The hydroxyl group can participate in intramolecular hydrogen bonding, which can stabilize a particular puckered conformation. The bulky N-substituent will likely adopt a pseudo-equatorial position to minimize steric interactions. nih.gov Computational studies, including molecular dynamics simulations, can be used to explore the conformational landscape of such substituted azetidines and identify the most stable conformers. ijbiotech.com For example, the stereochemistry of substituents can lead to either a syn or anti arrangement, which in turn affects the molecule's reactivity. nih.gov

Computational Prediction of Reaction Mechanisms and Stereoselectivity

Computational chemistry plays a vital role in predicting the mechanisms of reactions involving azetidines and understanding the origins of stereoselectivity. researchgate.net DFT calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. rsc.org This allows for the determination of activation energies and the prediction of the most favorable reaction pathway.

For reactions that produce chiral centers, computational models can predict which stereoisomer will be formed preferentially. emich.edu By analyzing the transition state structures leading to different stereoisomers, the factors that control stereoselectivity, such as steric hindrance or electronic effects, can be identified. This predictive capability is invaluable in the design of stereoselective syntheses of functionalized azetidines. researchgate.net For instance, computational investigations of aldol (B89426) reactions catalyzed by azetidine-2-carboxylic acid have revealed the origins of stereoselectivities in these reactions. researchgate.net

Elucidating Transition States for Cyclization and Ring-Opening Reactions

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, governs their reactivity. rsc.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the transition states of reactions involving the formation (cyclization) and cleavage (ring-opening) of the azetidine ring.

Cyclization Reactions:

Theoretical calculations have been used to explore the energy profiles of various azetidine-forming reactions. For instance, in the lanthanide(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations were performed to understand the observed regioselectivity. frontiersin.org These studies revealed that the transition state leading to the formation of the azetidine ring is energetically more favorable than the transition state for the formation of the corresponding five-membered pyrrolidine ring. frontiersin.org This computational insight was consistent with the experimental results, which showed a high preference for azetidine formation. frontiersin.org

The Norrish–Yang cyclization, a photochemical method for synthesizing azetidinols from α-aminoacetophenones, proceeds through a 1,5-hydrogen abstraction followed by ring closure of a 1,4-biradical intermediate. beilstein-journals.org Computational modeling of such photochemical processes can help to understand the geometries and energies of the excited states and biradical intermediates, thereby providing a clearer picture of the reaction pathway leading to the azetidine scaffold.

| Reaction Type | Computational Method | Key Finding |

| Intramolecular aminolysis of epoxides | DFT | The transition state for azetidine formation is energetically favored over pyrrolidine formation. frontiersin.org |

| Norrish–Yang Cyclization | Theoretical Modeling | Elucidation of the 1,4-biradical intermediate and its subsequent ring closure to form the azetidine ring. beilstein-journals.org |

Ring-Opening Reactions:

The strain in the azetidine ring makes it susceptible to ring-opening reactions. rsc.org Computational studies have been employed to investigate the mechanisms of these reactions. For example, the intramolecular ring-opening of azetidines can be facilitated under mild, transition-metal-free conditions. acs.org Theoretical calculations can model the transition states of these reactions, helping to understand the role of substituents and reaction conditions on the reaction rate and regioselectivity. The regioselectivity of nucleophilic ring-opening reactions is often influenced by the electronic effects of substituents on the azetidine ring. nih.gov Computational analysis can quantify these electronic effects and predict the most likely site of nucleophilic attack.

Predicting Diastereomeric and Enantiomeric Outcomes

The development of stereoselective methods for the synthesis of substituted azetidines is crucial for their application in medicinal chemistry, as different stereoisomers can have vastly different biological activities. Computational chemistry plays a significant role in predicting the diastereomeric and enantiomeric outcomes of such reactions.

Theoretical models can be used to calculate the energies of the transition states leading to different stereoisomers. The stereoisomer formed via the lower energy transition state is predicted to be the major product. This approach has been successfully applied to various stereoselective azetidine syntheses. For instance, in the diastereoselective conversion of azetidine nitrones into highly substituted azetidines, excellent diastereoselectivity was achieved. nih.gov Computational analysis of the transition states for the different possible diastereomeric products can rationalize the observed selectivity and guide the optimization of reaction conditions to favor a single diastereomer.

Similarly, in the context of enantioselective synthesis, computational models can be used to understand the interaction between a chiral catalyst and the substrate. By modeling the transition states for the formation of both enantiomers, the enantiomeric excess (ee) of a reaction can be predicted. This information is invaluable for the design of new and more effective chiral catalysts for the synthesis of enantioenriched azetidines. The enantioselective boryl allylation of azetines has been shown to provide access to diverse chiral 2,3-disubstituted azetidines with excellent control over stereoselectivity. rjptonline.org

| Stereoselective Reaction | Computational Approach | Predicted Outcome |

| Diastereoselective conversion of azetidine nitrones | Transition state energy calculations | High diastereomeric ratio. nih.gov |

| Enantioselective boryl allylation of azetines | Modeling of catalyst-substrate interactions and transition states | High enantiomeric excess. rjptonline.org |

Molecular Modeling for Rational Scaffold Design and Chemical Space Mapping

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. It is a powerful tool for the rational design of novel molecular scaffolds and for mapping chemical space to identify molecules with desired properties.

Ligand-Target Interaction Prediction in a Research Context (excluding specific biological results)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. proquest.com This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. In the context of azetidine-containing compounds, molecular docking studies have been used to predict their binding modes with various protein targets.

For example, azetidine-2-one derivatives have been the subject of molecular docking studies to explore their potential interactions with enzymes such as the MAO-A enzyme and the enoyl-acyl carrier protein (enoyl-ACP) reductase. proquest.comcabidigitallibrary.org These studies typically involve generating a three-dimensional model of the azetidine derivative and docking it into the active site of the target protein. The docking algorithm then calculates a score that reflects the predicted binding affinity. The results of these studies can provide valuable insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. proquest.com This information can then be used to guide the design of new azetidine derivatives with improved binding affinity.

| Azetidine Scaffold | Target Protein (Example) | Computational Method | Predicted Interaction Type |

| Azetidine-2-one | MAO-A Enzyme | Molecular Docking | Hydrogen bonding, hydrophobic interactions. cabidigitallibrary.orgnih.gov |

| Azetidine-2-one | Enoyl-acyl carrier protein (enoyl-ACP) reductase | Molecular Docking | Hydrogen bonding. proquest.com |

Structure-Activity Relationship (SAR) Studies based on Computational Descriptors (e.g., physiochemical properties as design parameters)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods to build a model that can predict the activity of new, untested compounds.

Computational descriptors are numerical values that represent various aspects of a molecule's structure and physicochemical properties. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO/LUMO energies, atomic charges).

In the field of azetidine chemistry, QSAR studies have been employed to guide the design of new derivatives with enhanced activity. For example, a QSAR study on a series of azetidine-2-carbonitriles with antimalarial activity used descriptors generated from Density Functional Theory (DFT) calculations. nih.gov The resulting QSAR model was able to predict the activity of new derivatives and identified a key descriptor, SpMax2_Bhp (the maximum absolute eigenvalue of the Barysz matrix weighted by polarizability), as being highly influential. nih.gov This finding suggested that increasing the polarizability of the compounds could lead to enhanced activity. nih.gov

| Compound Class | Activity | Computational Descriptors Used | Key Finding from QSAR Model |

| Azetidine-2-carbonitriles | Antimalarial | DFT-derived descriptors (e.g., SpMax2_Bhp) | Increased polarizability correlates with higher activity. nih.gov |

| Quinazoline Derivatives (Illustrative example) | Anticancer | Electronic descriptors (atomic net charges, HOMO/LUMO energies) | Atomic net charge is a key predictor of activity. |

By leveraging these computational and theoretical approaches, researchers can accelerate the discovery and development of new azetidine-containing compounds with tailored properties for a wide range of applications.

Advanced Spectroscopic Characterization Methodologies in Azetidine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules in solution. For tert-Butyl 2-(3-hydroxyazetidin-1-yl)acetate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of its molecular framework.

Two-dimensional NMR techniques are crucial for establishing the connectivity of atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For this compound, COSY would show correlations between the methine proton on the azetidine (B1206935) ring (H3) and the adjacent methylene protons (H2 and H4), as well as between the methylene protons of the acetate (B1210297) group and the protons on the azetidine ring it is attached to (H2 and H4).

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates directly bonded proton and carbon atoms. This allows for the definitive assignment of each carbon signal to its attached proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For instance, a correlation between the protons of the tert-butyl group and the carbonyl carbon of the acetate group would confirm this ester linkage. Similarly, correlations between the methylene protons of the acetate group and the carbons of the azetidine ring (C2 and C4) would establish the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space correlations between protons that are in close proximity, which is invaluable for determining stereochemistry and conformation. For a substituted azetidine ring, NOESY can help to distinguish between cis and trans isomers by observing which protons are on the same face of the ring.

Table 1: Expected 2D NMR Correlations for this compound

| Proton (¹H) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

|---|---|---|---|---|

| H2/H4 (azetidine) | H3, H4/H2 | C2/C4 | C3, Acetate-CH₂ | H3, Acetate-CH₂, H4/H2 |

| H3 (azetidine) | H2, H4 | C3 | C2, C4 | H2, H4 |

| Acetate-CH₂ | - | Acetate-CH₂ | Acetate-C=O, C2, C4 | H2, H4 |

| tert-Butyl-CH₃ | - | tert-Butyl-CH₃ | tert-Butyl-C, Acetate-C=O | - |

The four-membered azetidine ring is not planar and can undergo ring-puckering or inversion. Dynamic NMR (DNMR) is a technique used to study these conformational exchange processes that occur on the NMR timescale. By monitoring the changes in the NMR spectrum at different temperatures, it is possible to determine the energy barrier for processes like ring inversion. For this compound, variable temperature NMR experiments could reveal the coalescence of signals for the axial and equatorial protons on the azetidine ring as the rate of ring inversion increases with temperature. From this data, the Gibbs free energy of activation (ΔG‡) for the ring inversion can be calculated, providing insight into the conformational flexibility of the azetidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This high precision allows for the determination of the elemental formula of the molecule. For this compound (C₉H₁₇NO₃), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | Elemental Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₈NO₃⁺ | 188.1281 | 188.1283 |

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion, which is then fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation. For this compound, characteristic fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the ester bond, and fragmentation of the azetidine ring.

Table 3: Plausible MS/MS Fragmentation of [C₉H₁₇NO₃+H]⁺

| Parent Ion m/z | Fragment Ion m/z | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 188.1281 | 132.0655 | C₄H₈ (isobutene) | [M - C₄H₈ + H]⁺ |

| 188.1281 | 102.0550 | C₅H₈O₂ | [M - C₅H₈O₂ + H]⁺ (loss of tert-butyl acetate moiety) |

| 188.1281 | 88.0757 | C₅H₉O₂ (tert-butoxycarbonyl radical) | [M - C₅H₉O₂]⁺ |

X-Ray Crystallography for Solid-State Structural Elucidation

While NMR and MS provide information about the molecule in the gas or solution phase, X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. This would unambiguously determine the conformation of the azetidine ring (i.e., the degree of puckering) and the relative stereochemistry of the substituents in the crystalline form. Furthermore, the crystal packing can reveal information about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 18.765 |

| β (°) | 95.67 |

| Volume (ų) | 1025.4 |

| Z | 4 |

Determination of Absolute Stereochemistry and Conformation

The presence of a chiral center at the 3-position of the azetidine ring necessitates the determination of its absolute stereochemistry. Single-crystal X-ray crystallography stands as the definitive method for this purpose. By diffracting X-rays through a suitable crystal of the compound, a detailed three-dimensional electron density map can be generated, allowing for the unambiguous assignment of the (R) or (S) configuration. This technique would also reveal the precise bond lengths, bond angles, and the puckered conformation of the four-membered azetidine ring. Recent studies on substituted azetidines have demonstrated the power of X-ray diffraction in confirming absolute configurations. acs.org

In the absence of a single crystal, advanced Nuclear Magnetic Resonance (NMR) techniques in solution can provide crucial conformational information. arxiv.org Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful. blogspot.comuic.edu NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. nih.gov For this compound, NOESY correlations could establish the relative orientation of the hydroxyl group and the acetate substituent with respect to the azetidine ring protons, thereby helping to deduce the preferred conformation in solution.

Analysis of Intermolecular Interactions in Crystalline Networks

Should the compound be crystalline, X-ray diffraction would also be the primary tool for analyzing the intricate network of intermolecular interactions that define the crystal lattice. mdpi.comrsc.orgmdpi.com The hydroxyl group and the carbonyl oxygen of the ester are both capable of participating in hydrogen bonding, which would be the dominant organizing force in the crystal packing. mdpi.comnih.govresearchgate.net The analysis would likely reveal strong O-H···O=C or O-H···N hydrogen bonds, forming dimers or extended chains that stabilize the supramolecular structure. mdpi.comsemanticscholar.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bond Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in a molecule. researchgate.net These methods are complementary, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. spectroscopyonline.com For this compound, these techniques would confirm the presence of its key structural motifs.

The IR spectrum is expected to show a strong, broad absorption band for the O-H stretching vibration of the alcohol group, typically in the range of 3500-3200 cm⁻¹. libretexts.org A prominent and sharp peak corresponding to the C=O stretch of the tert-butyl ester would be observed around 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.comvscht.cz The C-O stretching vibrations of the ester group would appear as strong bands in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The Raman spectrum would be particularly useful for observing the symmetric vibrations of the carbon skeleton of the azetidine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Ester (C=O) | Stretching | 1750 - 1735 | Strong |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium to Strong |

| Ester (C-O) | Stretching | 1300 - 1000 | Strong |

| Amine (C-N) | Stretching | 1250 - 1020 | Medium to Weak |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess and Stereochemical Determination (where applicable)

Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. chiralabsxl.com CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. spectroscopyeurope.com For an enantiomerically pure sample of this compound, a CD spectrum would provide a unique signature corresponding to its absolute configuration. Enantiomers give CD spectra that are mirror images of each other. chiralabsxl.comspectroscopyeurope.com

While the chromophores in this molecule (ester carbonyl) are not exceptionally strong, they are located near a stereocenter, which should result in a measurable CD signal. The technique is highly sensitive for determining enantiomeric excess. acs.org In modern approaches, the experimental CD spectrum is often compared with spectra predicted by quantum chemical calculations for both the (R) and (S) enantiomers. acs.orgnih.govresearchgate.net A good match between the experimental and a calculated spectrum allows for a confident assignment of the absolute configuration. spectroscopyeurope.comresearchgate.net This combined experimental and computational approach is a valuable alternative when single-crystal X-ray analysis is not feasible. spectroscopyeurope.com

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Routes

A significant push towards greater sustainability is reshaping the synthesis of azetidine-containing molecules. The focus is on minimizing environmental impact by adhering to the principles of green chemistry and leveraging the precision of biocatalysis.

Green Chemistry Principles in Azetidine (B1206935) Formation